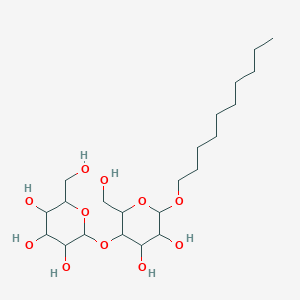

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside typically involves the glycosylation of a decyl alcohol with a glucopyranosyl donor. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure the formation of the desired glycosidic bond. The process involves the following steps:

Activation of the Glucopyranosyl Donor: The glucopyranosyl donor is activated using a suitable reagent such as trichloroacetonitrile.

Glycosylation Reaction: The activated donor reacts with decyl alcohol in the presence of an acid catalyst like trifluoromethanesulfonic acid.

Purification: The product is purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products .

Análisis De Reacciones Químicas

Types of Reactions

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside primarily undergoes hydrolysis and oxidation reactions:

Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions, breaking down the compound into decyl alcohol and glucose.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., glucosidases) are used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

Major Products

Hydrolysis: Decyl alcohol and glucose.

Oxidation: Aldehydes or carboxylic acids derived from the glucose moiety.

Aplicaciones Científicas De Investigación

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is extensively used in various scientific fields:

Chemistry: It is used as a surfactant in the synthesis and purification of organic compounds.

Biology: It aids in the solubilization and stabilization of membrane proteins, facilitating their study through techniques like X-ray crystallography and NMR spectroscopy.

Medicine: It is used in the formulation of drug delivery systems and in the study of membrane protein-related diseases.

Mecanismo De Acción

The primary mechanism by which decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside exerts its effects is through its surfactant properties. The compound has a hydrophobic decyl chain and a hydrophilic glucopyranosyl head, allowing it to interact with both hydrophobic and hydrophilic environments. This dual interaction enables the solubilization of membrane proteins by embedding the hydrophobic regions of the proteins within the micelles formed by the detergent, while the hydrophilic regions remain exposed to the aqueous environment .

Comparación Con Compuestos Similares

Similar Compounds

n-Dodecyl-β-D-maltoside: Similar in structure but with a longer dodecyl chain, providing different solubilization properties.

Decyl-β-D-glucopyranoside: Similar but with a single glucose unit, affecting its solubilization efficiency and stability.

n-Octyl-β-D-glucopyranoside: With a shorter octyl chain, it has different micelle-forming properties and solubilization capabilities.

Uniqueness

Decyl 4-O-alpha-D-glucopyranosyl-alpha-D-glucopyranoside is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in solubilizing membrane proteins without denaturing them. This balance is not as well achieved in similar compounds with shorter or longer alkyl chains .

Propiedades

IUPAC Name |

2-[6-decoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O11/c1-2-3-4-5-6-7-8-9-10-30-21-19(29)17(27)20(14(12-24)32-21)33-22-18(28)16(26)15(25)13(11-23)31-22/h13-29H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQQAWHSKSSAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Toluene-4-sulfonic acid2-[4-(tert-butyl-dimethyl-silanyloxy)-7a-methyl-octahydro-inden-1-yl]-propyl ester](/img/structure/B12326556.png)

![4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B12326557.png)

![2-[3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide](/img/structure/B12326582.png)

![4-[3-(Dimethylamino)prop-1-ynyl]benzaldehyde oxime](/img/structure/B12326583.png)

![2-O-tert-butyl 3-O-methyl (3S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12326587.png)

![1-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B12326606.png)

![2,2'-[Sulfonylbis(4,1-phenylenethio)]bisethanethiol](/img/structure/B12326617.png)